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Compound of Interest

Compound Name:
2-(4-Chloro-2-

ethylphenoxy)ethanol

CAS No.: 53347-13-0

Cat. No.: B13961268

Get Quote

Technical Whitepaper: 2-(4-Chloro-2-
ethylphenoxy)ethanol
CAS: 53347-13-0 | Formula: C₁₀H₁₃ClO₂ | Molecular Weight: 200.66 g/mol [1]

Executive Summary
2-(4-Chloro-2-ethylphenoxy)ethanol is a specialized aromatic ether-alcohol intermediate

utilized primarily in the synthesis of phenoxy-based agrochemicals (herbicides) and

pharmaceutical building blocks.[1] Structurally, it serves as the hydroxy-ethylated derivative of

4-chloro-2-ethylphenol.[1] Its utility lies in its dual functionality: the lipophilic chlorophenyl core

provides biological affinity, while the primary hydroxyl group serves as a versatile handle for

further functionalization—typically oxidation to carboxylic acids (mimicking MCPA analogs) or

conversion to halides for nucleophilic coupling.

This guide outlines the critical physicochemical properties, optimized synthesis pathways, and

rigorous quality control protocols required to utilize this compound effectively in high-value
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research and production.

Chemical Identity & Structural Analysis[1][2][3]
The compound features a 4-chloro-2-ethylphenol core etherified with an ethylene glycol moiety.

[1] The 2-ethyl substituent introduces steric bulk adjacent to the ether linkage, influencing both

the kinetics of its synthesis and its metabolic stability compared to its methyl analog (MCPE).[1]

Physicochemical Properties Table[1]
Property Value / Description Note

IUPAC Name
2-(4-Chloro-2-

ethylphenoxy)ethanol

CAS Number 53347-13-0

SMILES CCc1cc(Cl)ccc1OCCO

Appearance
Viscous colorless to pale

yellow liquid
May crystallize at low temps

Boiling Point 298.0 ± 25.0 °C (760 mmHg) Predicted [1]

Density 1.165 ± 0.06 g/cm³ Predicted [1]

LogP ~2.9 Lipophilic

Solubility
Soluble in EtOH, DCM, EtOAc;

Insoluble in water

Flash Point > 110 °C
Est.[1][2][3][4][5] based on

analogs

Synthesis & Production Strategy
While traditional ether synthesis utilizes 2-chloroethanol, modern process chemistry favors the

Ethylene Carbonate (EC) route due to superior atom economy, safety (avoiding toxic alkyl

chlorides), and simplified purification.[1]

Preferred Route: Ethylene Carbonate Alkylation
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This reaction involves the nucleophilic attack of the phenoxide ion on the cyclic carbonate,

followed by decarboxylation (or ring opening without decarboxylation depending on conditions,

though typically ring opening yields the hydroxyethyl ether).

Reaction: 4-Chloro-2-ethylphenol + Ethylene Carbonate → 2-(4-Chloro-2-
ethylphenoxy)ethanol + CO₂[1]

Catalyst: Potassium Carbonate (K₂CO₃) or TBAI (Tetrabutylammonium iodide) as a phase

transfer catalyst.[1]

Solvent: DMF or Toluene (for azeotropic water removal if using hydrated bases).

Temperature: 120–140°C.

Mechanism & Steric Considerations
The 2-ethyl group creates steric hindrance around the phenolic oxygen.[1] Unlike the

unhindered phenol, the 2-ethyl derivative requires higher reaction temperatures to overcome

the activation energy barrier for the S_N2 attack.[1] Incomplete conversion is a common failure

mode; therefore, monitoring reactant consumption is critical.

Synthesis Workflow Diagram
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Caption: Figure 1. Catalytic alkylation pathway using ethylene carbonate to bypass toxic

halides.

Experimental Protocols
Synthesis Procedure (Bench Scale)
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Objective: Produce 100g of high-purity intermediate.

Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer,

thermometer, and reflux condenser, charge 4-chloro-2-ethylphenol (1.0 eq) and Ethylene

Carbonate (1.2 eq).

Catalyst: Add K₂CO₃ (0.05 eq). Note: Use anhydrous base to prevent hydrolysis.

Reaction: Heat the mixture to 135°C. Evolution of CO₂ (if decarboxylation path is favored) or

simple ring opening will occur. Maintain temperature for 4–6 hours.

IPC (In-Process Control): Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.

Target <1% unreacted phenol.

Workup: Cool to 80°C. Add Toluene (200 mL) and wash with water (2 x 100 mL) to remove

unreacted carbonate and catalyst.

Purification: The crude organic layer is dried over MgSO₄, filtered, and concentrated.

Distillation: Perform vacuum distillation (approx. 140–150°C at 5 mmHg) to isolate the pure

product as a clear oil.

Analytical Validation (QC)
Trustworthiness in data is paramount.[1] The following method validates the identity and purity.

HPLC Method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15

min.

Detection: UV at 220 nm and 280 nm.

Acceptance Criteria: Purity > 98.0% (Area %).

Applications & Utility
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Agrochemical Intermediate
This compound serves as a precursor to Phenoxy-carboxylate herbicides.[1]

Oxidation: The terminal alcohol is oxidized (using Jones reagent or TEMPO/NaOCl) to the

corresponding acetic acid derivative: 2-(4-chloro-2-ethylphenoxy)acetic acid.[1]

Mechanism: This analog mimics the auxin-like activity of MCPA but with altered lipophilicity

due to the ethyl group, potentially modifying selectivity or translocation in resistant weeds.[1]

Pharmaceutical Building Block
Used in the synthesis of Fibrates and PPAR agonists. The phenoxy-ethyl spacer is a classic

pharmacophore scaffold used to link aromatic lipophiles to polar head groups (carboxylic acids)

in lipid-lowering drugs.[1]

Quality Control Workflow
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Caption: Figure 2. Quality control decision tree ensuring removal of phenolic precursors.

Safety & Handling (SDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][6]

Handling: The precursor (4-chloro-2-ethylphenol) is corrosive and toxic.[1] The product is an

irritant. Use Neoprene or Nitrile gloves.
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Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation of the

alcohol or ether cleavage over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13961268/docs#2-4-chloro-2-ethylphenoxy-ethanol-
cas-53347-13-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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